2-Formyl-6-(4-T-butylphenyl)phenol
Description
2-Formyl-6-(4-T-butylphenyl)phenol is a phenolic aldehyde derivative characterized by a benzaldehyde core substituted with a hydroxyl group at position 2 and a 4-T-butylphenyl group at position 4. The tert-butyl substituent introduces significant steric bulk and hydrophobicity, while the aldehyde group enhances reactivity for applications in organic synthesis, coordination chemistry, and materials science.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-18)16(15)19/h4-11,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKPXAMISCMWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685219 | |
| Record name | 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713511-86-5 | |
| Record name | 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(4-T-butylphenyl)phenol can be achieved through several methods. One common approach involves the formylation of 4-tert-butylphenol using a Vilsmeier-Haack reaction, which employs dimethylformamide and phosphorus oxychloride as reagents. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-Carboxy-6-(4-T-butylphenyl)phenol.
Reduction: 2-Hydroxymethyl-6-(4-T-butylphenyl)phenol.
Substitution: 2-Formyl-6-(4-T-butylphenyl)-4-nitrophenol (nitration product).
Scientific Research Applications
2-Formyl-6-(4-T-butylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(4-T-butylphenyl)phenol involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds and engage in electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs of 2-Formyl-6-(4-T-butylphenyl)phenol, highlighting substituent variations and their implications:
Key Observations :
- Steric Effects: The tert-butyl group in this compound likely reduces molecular flexibility and enhances thermal stability compared to smaller substituents (e.g., hydroxyphenyl) .
- Electronic Effects: Trifluoromethyl groups (as in YA-3847) introduce strong electron-withdrawing characteristics, altering redox potentials and reactivity relative to electron-donating T-butyl groups .
- Polarity : Hydroxyphenyl-substituted analogs exhibit higher polarity, improving solubility in polar solvents compared to hydrophobic T-butyl derivatives .
Physicochemical Properties
While direct data for this compound is sparse, inferences can be drawn from analogs:
- Solubility: T-butyl-substituted phenols typically show lower water solubility due to hydrophobicity, whereas hydroxyphenyl derivatives (e.g., 2-hydroxy-3-(3-hydroxyphenyl)benzaldehyde) are more soluble in ethanol or DMSO .
- Thermal Stability: Bulky substituents like T-butyl enhance thermal stability, as seen in 2,6-Di-tert-butyl-4-methylphenol, a common antioxidant .
- Reactivity : The aldehyde group enables condensation reactions, but steric hindrance from T-butyl may slow kinetics compared to less hindered analogs .
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